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Compound of Interest

Compound Name: 4-Bromo-1-propyl-1H-imidazole

Cat. No.: B572273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-propyl-1H-imidazole,
a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Due to the limited availability of direct experimental data for this specific N-propyl derivative,
this guide focuses on the well-characterized precursor, 4-Bromo-1H-imidazole, and outlines a
standard, reliable synthetic pathway for the preparation of 4-Bromo-1-propyl-1H-imidazole.

Core Compound Data: 4-Bromo-1H-imidazole

4-Bromo-1H-imidazole is the essential starting material for the synthesis of its N-propy!
derivative. Its physical and chemical properties are well-documented and crucial for handling
and reaction setup.

Table 1: Physicochemical Properties of 4-Bromo-1H-imidazole
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Property Value Reference
CAS Number 2302-25-2 [1][21[3]
Molecular Formula CsHsBrN2 [1]12]
Molecular Weight 146.97 g/mol [2]
Appearance Off-white powder [1]

Melting Point 131-135°C [1]

Purity > 97-98% (HPLC) [1]

Storage Conditions 0-8°C [1]

Synthesis of 4-Bromo-1-propyl-1H-imidazole

The synthesis of 4-Bromo-1-propyl-1H-imidazole is most effectively achieved through the N-
alkylation of 4-Bromo-1H-imidazole. This is a common and versatile method for creating N-
substituted imidazole derivatives.

Reaction Scheme:

Experimental Workflow Diagram
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/Step 1: N-Alkylation Reaction Setup\

Dissolve 4-Bromo-1H-imidazole
in an appropriate solvent (e.g., DMF)

\

Add a base (e.g., NaH or K2CO3)
to the solution

Y
Stir the mixture at room temperature
G 4
Proceed once deprotonation
is complete
-

Step 2: Addition (; ; Alkylating Agent\

Slowly add 1-bromopropane to the
reaction mixture

\

Heat the reaction to an appropriate
temperature (e.g., 60-80 °C)

A

Monitor reaction progress via TLC
. J

Once starting material is consumed

4 Step 3: Work—u%'and Purification )

Quench the reaction with water

A

Extract the product with an
organic solvent (e.g., ethyl acetate)

A/

Dry the organic layer and
concentrate under reduced pressure

\

Purify the crude product via
column chromatography

Final Product

\/

4-Bromo-1-propyl-1H-imidazole

Click to download full resolution via product page

Caption: Synthetic workflow for the N-propylation of 4-Bromo-1H-imidazole.
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Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and
the subsequent N-alkylation to yield the target compound.

There are several established methods for the synthesis of 4-Bromo-1H-imidazole. One
common method involves the selective debromination of a polybrominated imidazole.[4]

o Materials: 2,4,5-tribromoimidazole, sodium sulfite, water, ethyl acetate, anhydrous sodium

sulfate.
e Procedure:

o To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite
(101.5 g, 806 mmol), and water (500 mL).[4]

o Stir the reaction mixture at 110 °C for 6 hours.[4]
o After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.[4]
o Combine the organic layers and dry with anhydrous sodium sulfate.[4]

o Remove the ethyl acetate by concentration under reduced pressure to yield the target
product, 4-Bromo-1H-imidazole.[4]

This protocol is a general procedure for the N-alkylation of imidazoles and is expected to be
effective for the synthesis of the target compound.

o Materials: 4-Bromo-1H-imidazole, 1-bromopropane, sodium hydride (NaH) or potassium
carbonate (K2CO3), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous
magnesium sulfate.

e Procedure:

o In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-Bromo-1H-imidazole in anhydrous DMF.

o Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
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o Allow the mixture to stir at room temperature for 30 minutes to ensure complete
deprotonation.

o Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.

o Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography
(TLC).

o Upon completion, cool the reaction to room temperature and carefully quench with water.
o Extract the agueous layer with ethyl acetate (3 x volumes).
o Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the resulting crude product by flash column chromatography on silica gel to obtain
pure 4-Bromo-1-propyl-1H-imidazole.

Applications in Drug Development and Research

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their
wide range of biological activities.[5] 4-Bromo-1H-imidazole and its derivatives serve as
versatile building blocks in the synthesis of more complex molecules. The bromine atom at the
4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki and
Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This makes
these compounds valuable intermediates in the development of new therapeutic agents. For
instance, related imidazole-containing structures have shown potential as antifungal and
antibacterial agents.[1]

Conclusion

While direct experimental data for 4-Bromo-1-propyl-1H-imidazole is not extensively
published, its synthesis is readily achievable through standard organic chemistry
methodologies. This guide provides a robust framework for its preparation and highlights the
importance of its precursor, 4-Bromo-1H-imidazole, as a key intermediate in pharmaceutical
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and chemical research. Researchers working with this and related compounds can utilize the
provided protocols as a starting point for their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1-propyl-1H-
imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572273#4-bromo-1-propyl-1h-imidazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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